molecular formula C14H13ClN2O2S B2921794 Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate CAS No. 832130-61-7

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate

Cat. No. B2921794
CAS RN: 832130-61-7
M. Wt: 308.78
InChI Key: NFLAOZPKONMCSF-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate is a chemical compound with the formula C14H13ClN2O2S . It is used for research purposes . The compound has a molecular weight of 308.78 .


Synthesis Analysis

The synthesis of Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate and similar compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are based on direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thioacetate group .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs, which include Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate, can be achieved through [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Future Directions

The future directions for research on Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLAOZPKONMCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate

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